1-(3-Bromoisoxazol-5-yl)ethanone
Overview
Description
1-(3-Bromoisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4BrNO2 and a molecular weight of 189.99 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of a bromine atom at the 3-position of the isoxazole ring and an ethanone group at the 5-position.
Preparation Methods
The synthesis of 1-(3-Bromoisoxazol-5-yl)ethanone typically involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and the use of environmentally benign solvents.
Chemical Reactions Analysis
1-(3-Bromoisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with alkenes and alkynes.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromoisoxazol-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromoisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and ethanone group also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(3-Bromoisoxazol-5-yl)ethanone can be compared with other isoxazole derivatives, such as:
- 1-(3-Chloroisoxazol-5-yl)ethanone
- 1-(3-Fluoroisoxazol-5-yl)ethanone
- 1-(3-Iodoisoxazol-5-yl)ethanone
These compounds share similar structures but differ in the halogen atom present at the 3-position.
Properties
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCSUHDGEHKCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545340 | |
Record name | 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76596-53-7 | |
Record name | 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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